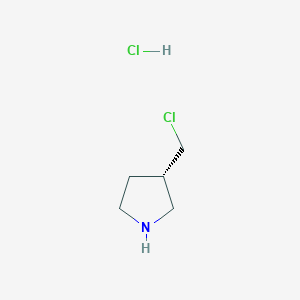

3(S)-Chloromethyl-pyrrolidine hydrochloride

Description

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Organic Chemistry

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in synthetic organic chemistry. Its prevalence stems from its structural rigidity, which allows for the precise spatial orientation of substituents, and its chemical stability. This scaffold is a common motif in a vast array of natural products, including many alkaloids, which have inspired the development of new synthetic methodologies. mdpi.com Furthermore, the pyrrolidine ring can be readily functionalized at various positions, enabling the construction of diverse and complex molecular architectures. The stereoselective synthesis of substituted pyrrolidines is a significant area of research, with numerous methods developed to control the stereochemistry at the chiral centers within the ring. mdpi.com

Role of Chiral Amines as Building Blocks for Advanced Architectures

Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The nitrogen atom's nucleophilicity and basicity, combined with the defined stereochemistry of the molecule, make chiral amines versatile synthons for the construction of complex nitrogen-containing molecules. They are integral to the synthesis of a wide range of pharmaceuticals, agrochemicals, and catalysts. The ability to introduce a specific stereocenter early in a synthetic sequence using a chiral amine building block is a powerful strategy for achieving high levels of stereocontrol in the final product.

Overview of Research Trajectories for Halogenated Pyrrolidine Systems

Halogenated pyrrolidine systems have garnered increasing attention in chemical research due to the unique properties conferred by the halogen substituent. The introduction of a halogen atom can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. nih.gov Research in this area is focused on developing novel and efficient methods for the stereoselective introduction of halogens into the pyrrolidine ring. These halogenated derivatives serve as versatile intermediates, where the halogen can be retained in the final molecule or displaced by other functional groups through nucleophilic substitution reactions. This versatility makes them valuable tools for the synthesis of new chemical entities with tailored properties.

Physicochemical Properties of 3(S)-Chloromethyl-pyrrolidine hydrochloride

This compound is a chiral organic compound that serves as a valuable building block in synthetic chemistry. Its utility is largely dictated by its distinct physicochemical properties, which are summarized in the table below.

| Property | Value |

| Chemical Formula | C₅H₁₁Cl₂N |

| Molecular Weight | 156.05 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

| Solubility | Soluble in water and polar organic solvents |

The presence of a chloromethyl group at the 3-position of the pyrrolidine ring, combined with its specific (S)-stereochemistry, makes this compound a versatile intermediate for the synthesis of a variety of more complex chiral molecules. The hydrochloride salt form enhances its stability and handling characteristics.

Synthesis and Spectroscopic Characterization

The stereoselective synthesis of this compound is a key challenge, often starting from readily available chiral precursors.

Enantioselective Synthetic Routes

While a definitive, publicly available, and detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the general approach to synthesizing such chiral halogenated pyrrolidines often involves the conversion of a corresponding chiral alcohol. A common strategy involves the use of a suitable chlorinating agent to replace the hydroxyl group of (S)-3-Hydroxymethyl-pyrrolidine with a chlorine atom, followed by the formation of the hydrochloride salt.

A plausible synthetic route, based on established chemical transformations, would involve the following conceptual steps:

Starting Material: The synthesis would likely commence with a protected form of (S)-3-hydroxymethyl-pyrrolidine. The protecting group on the nitrogen atom (e.g., Boc, Cbz) is crucial to prevent side reactions during the chlorination step.

Chlorination: The protected (S)-3-hydroxymethyl-pyrrolidine would then be treated with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or Appel reaction conditions (triphenylphosphine and carbon tetrachloride). The choice of reagent and reaction conditions would be critical to ensure stereochemical retention or inversion, depending on the desired outcome, and to minimize side reactions. A reaction with thionyl chloride, for instance, can proceed via an Sₙ2 mechanism, leading to an inversion of configuration if the hydroxyl group is on a chiral center.

Deprotection and Salt Formation: Following the successful introduction of the chlorine atom, the nitrogen protecting group would be removed. For a Boc group, this is typically achieved under acidic conditions (e.g., with hydrochloric acid in an organic solvent). This deprotection step would simultaneously lead to the formation of the hydrochloride salt, yielding the final product, this compound.

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the protons on the pyrrolidine ring and the chloromethyl group would be characteristic of the compound's structure.

¹³C NMR spectroscopy would show distinct signals for each of the five carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (e.g., the carbon attached to the chlorine atom would be shifted downfield).

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bonds of the secondary amine hydrochloride and the C-Cl bond.

Chiral Analysis: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or the measurement of specific rotation using a polarimeter would be essential to confirm the enantiomeric purity of the (S)-enantiomer.

While specific, detailed spectra for this compound are not widely published in the public domain, the expected spectroscopic data would be consistent with the known spectra of similar pyrrolidine derivatives. researchgate.netmdpi.com

Applications in Asymmetric Synthesis

The utility of this compound lies in its role as a versatile chiral building block for the construction of more complex, enantiomerically pure molecules, particularly those with applications in medicinal chemistry.

Role as a Chiral Building Block for Novel Heterocyclic Systems

The bifunctional nature of this compound, possessing a nucleophilic secondary amine and an electrophilic chloromethyl group, makes it an ideal starting material for the synthesis of a variety of novel heterocyclic systems. The defined stereochemistry at the 3-position is transferred to the new, more complex molecules.

For example, the pyrrolidine nitrogen can be N-alkylated or N-acylated, while the chloromethyl group can undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions. This allows for the facile introduction of diverse side chains and the construction of fused or spirocyclic ring systems with controlled stereochemistry.

Application in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

Chiral pyrrolidine derivatives are prevalent in a vast number of biologically active compounds and pharmaceuticals. mdpi.com The 3-substituted pyrrolidine motif is a key structural feature in many drug candidates. For instance, derivatives of 3-aminopyrrolidine (B1265635) are important intermediates in the synthesis of various therapeutic agents. google.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-(chloromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBNJKSCDLVUQL-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 S Chloromethyl Pyrrolidine Hydrochloride

Strategic Precursors and Starting Materials for Pyrrolidine (B122466) Scaffolds

The construction of the pyrrolidine ring can be approached in two primary ways: functionalization of a pre-existing pyrrolidine ring or the cyclization of acyclic precursors. mdpi.com Both strategies rely on readily available and often chiral starting materials to introduce the desired stereochemistry.

Cyclic Precursors: The most common and efficient method for synthesizing chiral pyrrolidine derivatives involves using naturally occurring, optically pure cyclic compounds. mdpi.comnih.gov

Proline and 4-Hydroxyproline (B1632879): These amino acids are among the most utilized starting materials. mdpi.com They provide a readily available and inexpensive chiral pool source for the pyrrolidine core. For instance, (S)-prolinol, obtained by the reduction of L-proline with reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), serves as a versatile precursor for a variety of pyrrolidine-containing drugs. mdpi.comnih.gov Similarly, 4-hydroxyproline can be used to introduce functionality at the C4 position, which can then be further manipulated. mdpi.com

Acyclic Precursors: Alternatively, the pyrrolidine ring can be constructed from linear molecules through cyclization reactions. This approach offers flexibility in introducing a wide range of substituents. Common strategies include:

N-Heterocyclization: The reaction of primary amines with diols, catalyzed by complexes of iridium, provides a direct route to various cyclic amines, including pyrrolidines. organic-chemistry.org

Intramolecular Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds allows for the regioselective and chemoselective formation of pyrrolidines under mild conditions. organic-chemistry.org

Reductive Hydroamination: A metal-free, Lewis acid-mediated cascade of enynyl amines can produce stereoselective pyrrolidines. organic-chemistry.org

Stereoselective and Enantioselective Synthesis Pathways for Chiral 3-Substituted Pyrrolidines

Achieving the correct stereochemistry at the C3 position is paramount for the synthesis of 3(S)-Chloromethyl-pyrrolidine. This is accomplished through various asymmetric synthesis techniques, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions.

Chiral Auxiliary Approaches in Pyrrolidine Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

SAMP/RAMP Hydrazones: Developed by E. J. Corey and Dieter Enders, this method utilizes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP) as chiral auxiliaries. wikipedia.org These auxiliaries form hydrazones with aldehydes or ketones, which can then be deprotonated to form a chiral azaenolate. The subsequent alkylation of this intermediate proceeds with high stereocontrol, establishing a new chiral center. The auxiliary can then be cleaved to yield the α-alkylated carbonyl compound. wikipedia.org

Oxazolidinones (Evans Auxiliaries): N-enoyl oxazolidinones are widely used as chiral dipolarophiles in cycloaddition reactions. acs.org The steric hindrance provided by the auxiliary directs the approach of the reacting molecule, leading to high diastereoselectivity. The auxiliary can be cleanly removed under hydrolytic conditions.

Camphorsultam: Oppolzer's camphorsultam is another effective chiral auxiliary that can direct the facial selectivity of reactions like 1,3-dipolar cycloadditions. nih.gov It is available as either enantiomer, providing access to both stereochemical outcomes. nih.gov

Asymmetric Catalysis in C-C and C-N Bond Formation for Pyrrolidine Rings

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Metal Catalysis: Transition metal catalysts, in conjunction with chiral ligands, are powerful tools for constructing chiral pyrrolidines.

Palladium-catalyzed reactions are used for alkene hydroarylation to produce 3-aryl pyrrolidines and for carboamination reactions of arylthianthrenium triflates to yield biologically important pyrrolidine derivatives. organic-chemistry.orgchemrxiv.org

Iridium and Rhodium complexes catalyze the N-heterocyclization of amines with diols and the synthesis of pyrrolidines from O-benzoylhydroxylamines, respectively. organic-chemistry.org

Cobalt and Nickel catalysts have been shown to provide catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines, leading to either C2- or C3-alkylated pyrrolidines. organic-chemistry.org

Organocatalysis: This field utilizes small, chiral organic molecules as catalysts.

Proline and its derivatives are foundational organocatalysts, often used in [3+2] cycloaddition reactions to generate pyrrolidines with excellent diastereocontrol. mdpi.comresearchgate.net

Chiral Phosphoric Acids (CPAs): CPAs have emerged as powerful Brønsted acid catalysts. In the "clip-cycle" synthesis, a CPA catalyzes an enantioselective intramolecular aza-Michael cyclization to form enantioenriched pyrrolidines. whiterose.ac.uk

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium / Chiral Ligands | Alkene Hydroarylation/Carboamination | Forms 3-aryl or other substituted pyrrolidines. | organic-chemistry.orgchemrxiv.org |

| Iridium-Cp* Complex | N-Heterocyclization | Cyclization of primary amines and diols. | organic-chemistry.org |

| Cobalt / BOX Ligand | Hydroalkylation of 3-pyrrolines | Regioselective for C2-alkylation. | organic-chemistry.org |

| Nickel / BOX Ligand | Hydroalkylation of 3-pyrrolines | Regioselective for C3-alkylation. | organic-chemistry.org |

| Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael | High enantioselectivity for 3,3-disubstituted pyrrolidines. | whiterose.ac.uk |

Diastereoselective Routes to 3(S)-Functionalized Pyrrolidines

Diastereoselective reactions are crucial for creating molecules with multiple stereocenters in a controlled manner. For 3-substituted pyrrolidines, controlling the relative stereochemistry is a key step.

1,3-Dipolar Cycloadditions: This is one of the most powerful methods for constructing five-membered heterocycles. nih.govacs.org The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can generate multiple stereocenters simultaneously. acs.orgchemistryviews.org The stereoselectivity is governed by the geometry of the reactants and the catalyst used. For instance, using a chiral N-tert-butanesulfinylazadiene as the alkene component in a reaction catalyzed by silver carbonate (Ag₂CO₃) leads to densely substituted pyrrolidines with excellent diastereoselectivity. acs.org

Three-Component Reactions: The reaction of aldehydes, amines, and 1,1-cyclopropanediesters, catalyzed by ytterbium triflate (Yb(OTf)₃), generates pyrrolidines with high diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.orgacs.org

Tandem Reactions: A tandem hydrozirconation-cyclization sequence starting from chiral N-allyl oxazolidines provides a diastereoselective route to substituted pyrrolidines. nih.gov

Chlorination Reagents and Reaction Conditions for Primary Alcohols and Amines

The final step in synthesizing 3(S)-Chloromethyl-pyrrolidine hydrochloride from a precursor like (S)-3-hydroxymethyl-pyrrolidine is the conversion of the primary alcohol to a chloromethyl group. This transformation requires specific reagents that can replace a hydroxyl group with a chlorine atom efficiently and with minimal side reactions.

Conversion of Hydroxyl Groups to Chloromethyl Moieties

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. The hydroxyl group is a poor leaving group, so it must first be activated. scirp.org Several reagents are commonly employed for this purpose.

Thionyl Chloride (SOCl₂): This is one of the most common reagents for converting primary and secondary alcohols to alkyl chlorides. libretexts.orglibretexts.org The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes an Sₙ2 attack by a chloride ion. A key advantage of using SOCl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.orglibretexts.org The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl produced.

Phosphorus Halides (PCl₅, PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective for this conversion. libretexts.orgyoutube.com These reagents react with the alcohol to form an intermediate that has a good leaving group, which is then displaced by chloride. PCl₅ is a highly reactive solid, while PCl₃ is a liquid. youtube.com

The Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄), to convert alcohols to alkyl halides. scirp.org The reaction proceeds with inversion of configuration, which is crucial for stereospecific synthesis. The driving force is the formation of the very stable triphenylphosphine oxide. Catalytic versions of the Appel reaction have been developed to improve atom economy. organic-chemistry.org

Other Reagents: Other systems, such as aluminum chloride (AlCl₃), have been shown to be effective for the chlorination of certain alcohols. scirp.org Additionally, combinations like triphosgene (B27547) and pyridine can convert unactivated alcohols to chlorides under mild conditions. organic-chemistry.org

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in a solvent (e.g., DCM), often with pyridine | Gaseous byproducts (SO₂, HCl) simplify purification. | Reagent is corrosive and reacts with water. | libretexts.orglibretexts.org |

| Phosphorus Pentachloride (PCl₅) | Often used in a solvent like POCl₃ | Highly reactive. | Solid reagent, can be harsh. Disposal of phosphorus waste. | youtube.com |

| Triphenylphosphine (PPh₃) / CCl₄ | Inert solvent (e.g., CH₂Cl₂, CH₃CN) | Mild conditions, proceeds with inversion of configuration. | Stoichiometric amounts of PPh₃ lead to poor atom economy; separation of PPh₃=O can be difficult. | scirp.org |

| Aluminum Chloride (AlCl₃) | Solvent, may require elevated temperature | Low cost, commercially available. | Mainly demonstrated for benzylic alcohols. | scirp.org |

Direct Chloromethylation Strategies

Direct chloromethylation, in this context, refers to the introduction of the chloromethyl group at the 3-position of the pyrrolidine ring while maintaining the (S)-stereochemistry. A prevalent and effective strategy involves the conversion of a precursor, (S)-3-hydroxymethyl-pyrrolidine, into the desired chloromethyl derivative. This transformation is typically achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.

A common reagent for this chlorination is thionyl chloride (SOCl₂). mdpi.com The reaction proceeds by activating the hydroxyl group to make it a better leaving group, which is then displaced by a chloride ion. To preserve the stereochemistry at the chiral center, the reaction conditions must be carefully controlled to favor a specific mechanism, typically an Sₙ2 pathway, which results in an inversion of configuration. masterorganicchemistry.com However, depending on the solvent and other conditions, retention of configuration is also possible. masterorganicchemistry.com

The synthesis of the precursor, (S)-3-hydroxymethyl-pyrrolidine, can be accomplished through various routes, often starting from chiral starting materials like (S)-malic acid. researchgate.net One patented method describes the preparation of (S)-3-hydroxypyrrolidine, which can then be further functionalized. google.com Another approach involves the reduction of a carboxylic acid group on a protected pyrrolidine ring to a primary alcohol. google.com

Optimization of Reaction Conditions and Parameters for Synthetic Efficiency

The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, temperature, and pressure.

Solvent Effects in Chiral Pyrrolidine Synthesis

The solvent plays a crucial role in the chlorination of (S)-3-hydroxymethyl-pyrrolidine, particularly when using reagents like thionyl chloride. The choice of solvent can influence the reaction mechanism and, consequently, the stereochemistry of the product.

For an Sₙ2 reaction, which typically leads to inversion of stereochemistry, polar aprotic solvents are often favored. quora.comlibretexts.org These solvents can solvate the cation but not the anion (nucleophile), thereby increasing the nucleophilicity of the chloride ion. wfu.edu In the context of chlorination with thionyl chloride, the use of a non-nucleophilic solvent can promote an Sₙi (internal nucleophilic substitution) mechanism, which can lead to retention of configuration. The addition of a base like pyridine, however, can switch the mechanism to Sₙ2, resulting in inversion. masterorganicchemistry.com

| Solvent Type | Examples | Effect on Sₙ2 Reaction Rate | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol (B145695) | Decreases | Solvates the nucleophile through hydrogen bonding, reducing its reactivity. youtube.com |

| Polar Aprotic | Acetone, DMF, DMSO | Increases | Solvates the cation, leaving the nucleophile more free to attack. libretexts.org |

| Nonpolar | Hexane (B92381), Toluene | Generally low reactivity | Poor solubility of ionic reagents. |

Temperature and Pressure Influence on Reaction Outcomes

Temperature is a critical parameter in controlling the rate and selectivity of the chlorination reaction. Generally, increasing the temperature increases the reaction rate. However, for stereoselective reactions, higher temperatures can sometimes lead to side reactions or racemization, thereby reducing the enantiomeric purity of the product. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining high stereoselectivity. For the chlorination of alcohols, reactions are often carried out at controlled temperatures, sometimes starting at low temperatures (e.g., 0 °C) and allowing the reaction to proceed to completion at room temperature or with gentle heating. scirp.org

Pressure is less commonly a key variable in laboratory-scale liquid-phase reactions such as the synthesis of this compound, unless gaseous reactants or byproducts are involved. In the case of chlorination with thionyl chloride, the byproducts are sulfur dioxide and hydrogen chloride, which are gases. mdpi.com Conducting the reaction under a slight positive pressure of an inert gas (like nitrogen or argon) can help to maintain an anhydrous atmosphere, which is crucial for the success of the reaction. However, significant variations in pressure are not typically employed to influence the reaction outcome in this specific synthesis. A patent related to chlorination of alcohols mentions a broad pressure range of 0.01 to 10 MPa, indicating that the process can be operated under various pressure conditions, though it is not specified as a critical parameter for selectivity. google.com

Considerations for Process Development and Scalability in Laboratory Research

Scaling up the synthesis of this compound from a research laboratory scale to a larger production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reagent Handling and Safety: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic gases. mdpi.com On a larger scale, the safe handling and addition of this reagent become more critical. The exothermic nature of the reaction also needs to be managed through efficient cooling and controlled addition rates to prevent thermal runaways.

Purification and Isolation: The final product is a hydrochloride salt, which is typically a solid. Isolation is often achieved by crystallization. The choice of an appropriate solvent system is crucial for obtaining a high yield of the pure product. On a larger scale, filtration and drying processes need to be optimized. The removal of byproducts and any unreacted starting materials is essential to achieve the desired purity.

Stereochemical Purity: Ensuring the enantiomeric excess of the final product is a primary concern. Analytical methods, such as chiral chromatography, must be in place to monitor the stereochemical purity at different stages of the synthesis. The conditions for the chlorination and any subsequent steps must be robust enough to prevent racemization.

Waste Management: The byproducts of the chlorination reaction, SO₂ and HCl, are acidic and need to be neutralized or scrubbed before disposal. Solvent waste also needs to be managed in an environmentally responsible manner.

| Parameter | Laboratory Scale Consideration | Scale-Up Challenge |

|---|---|---|

| Heat Transfer | Easily managed with standard lab glassware. | Surface area-to-volume ratio decreases, requiring more efficient cooling systems. |

| Reagent Addition | Manual addition via syringe or dropping funnel. | Requires controlled pumping systems for safe and consistent addition. |

| Mixing | Magnetic or overhead stirring is usually sufficient. | Requires more powerful mechanical stirrers to ensure homogeneity. |

| Work-up and Isolation | Separatory funnel extractions and small-scale filtration. | Requires larger vessels for extraction and specialized filtration equipment. |

| Purity Analysis | Standard analytical techniques (NMR, GC-MS). | Requires robust in-process controls and validated analytical methods. |

Reaction Mechanisms and Stereochemical Control in 3 S Chloromethyl Pyrrolidine Hydrochloride Transformations

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group in 3(S)-Chloromethyl-pyrrolidine is the primary site of reactivity, susceptible to attack by a range of nucleophiles. The course of these reactions is heavily influenced by the nature of the nucleophile and the reaction conditions, which can favor either intramolecular or intermolecular pathways.

A key determinant in the reaction pathway of 3(S)-Chloromethyl-pyrrolidine is the competition between the internal nitrogen of the pyrrolidine (B122466) ring and an external nucleophile.

Intramolecular Attack: In the absence of a strong external nucleophile, or under conditions that favor cyclization (e.g., the use of a non-nucleophilic base to deprotonate the pyrrolidine nitrogen), the nitrogen atom of the pyrrolidine ring can act as an internal nucleophile. This leads to an intramolecular cyclization, forming a bicyclic aziridinium (B1262131) ion intermediate. This process is often facile due to the proximity of the reacting centers, a concept known as the Thorpe-Ingold effect, which favors the formation of five- and six-membered rings.

Intermolecular Attack: In the presence of a potent external nucleophile, a direct substitution reaction on the chloromethyl group can occur. The outcome of this intermolecular reaction is highly dependent on the reaction mechanism, which can proceed via SN1, SN2, or SN2' pathways.

A qualitative comparison of factors influencing the reaction pathway is presented in Table 1.

Table 1: Factors Influencing Intramolecular vs. Intermolecular Nucleophilic Attack

| Factor | Favors Intramolecular Attack | Favors Intermolecular Attack |

|---|---|---|

| Nucleophile | Weak or absent external nucleophile | Strong, high concentration of external nucleophile |

| Base | Presence of a non-nucleophilic base | Absence of base or use of a nucleophilic base |

| Solvent | Polar aprotic solvents can facilitate cyclization | Solvent choice depends on the specific intermolecular mechanism (SN1 or SN2) |

| Temperature | Lower temperatures can favor the kinetically controlled cyclization | Higher temperatures may favor intermolecular reactions |

The intermolecular nucleophilic substitution on the primary carbon of the chloromethyl group can theoretically proceed through several mechanisms.

SN2 Pathway: The Substitution Nucleophilic Bimolecular (SN2) mechanism is generally favored for primary alkyl halides. masterorganicchemistry.com This pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (chloride), proceeding through a single, concerted transition state. masterorganicchemistry.com A crucial consequence of the SN2 mechanism is the inversion of stereochemistry at the reaction center. For 3(S)-Chloromethyl-pyrrolidine, an SN2 reaction would lead to the formation of a product with an (R) configuration at the newly formed stereocenter.

SN1 Pathway: The Substitution Nucleophilic Unimolecular (SN1) mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com While primary carbocations are generally unstable, the possibility of rearrangement or stabilization by the adjacent nitrogen atom could make an SN1 pathway plausible under certain conditions, such as in the presence of a polar protic solvent and a weak nucleophile. libretexts.org A key feature of the SN1 reaction is the formation of a planar carbocation, which can be attacked from either face, leading to a mixture of enantiomers (racemization). masterorganicchemistry.com

SN2' Pathway: The SN2' (Substitution Nucleophilic Bimolecular with allylic rearrangement) pathway is less common for this substrate as it lacks a traditional allylic system. However, in conceptually similar systems, a nucleophile can attack a remote position, leading to a rearrangement. For 3(S)-Chloromethyl-pyrrolidine, this is not a primary consideration for simple intermolecular substitutions.

The expected outcomes for these pathways are summarized in Table 2.

Table 2: Mechanistic Pathways and Stereochemical Outcomes for Intermolecular Substitution

| Mechanism | Rate Law | Intermediate | Stereochemical Outcome | Favored by |

|---|---|---|---|---|

| SN2 | Rate = k[Substrate][Nucleophile] | Pentacoordinate Transition State | Inversion of configuration | Strong nucleophiles, polar aprotic solvents |

| SN1 | Rate = k[Substrate] | Carbocation | Racemization (retention and inversion) | Weak nucleophiles, polar protic solvents |

Intramolecular Cyclization and Rearrangement Studies Involving Pyrrolidine Derivatives

The intramolecular reactions of 3(S)-Chloromethyl-pyrrolidine and its derivatives are of significant interest as they lead to the formation of constrained bicyclic systems, which are valuable synthetic intermediates.

As mentioned, the intramolecular attack of the pyrrolidine nitrogen on the chloromethyl carbon results in the formation of a strained, three-membered aziridinium ring fused to the five-membered pyrrolidine ring. This bicyclic system is known as 1-azabicyclo[3.1.0]hexane. The formation of this intermediate is a key step in many transformations of 3-halomethylpyrrolidines. Research on the analogous 2-(bromomethyl)pyrrolidine (B1613581) has shown that this cyclization can proceed via an SN2 process. nih.gov

The resulting aziridinium ion is highly electrophilic due to ring strain and the positive charge on the nitrogen atom. It is susceptible to ring-opening by a variety of nucleophiles. The regioselectivity of the ring-opening is a critical aspect, with the nucleophile typically attacking one of the two carbons of the aziridinium ring.

While ring expansion and contraction are less common for 3(S)-Chloromethyl-pyrrolidine itself, the aziridinium ion intermediate can be a precursor to such rearrangements under specific conditions. For instance, the ring-opening of the aziridinium ion can be part of a more complex reaction cascade. In related systems, ring expansion of aziridines fused to other rings has been developed as a synthetic strategy.

Stereochemical Outcomes: Inversion, Retention, and Racemization in Reactions

The stereochemistry of the starting material, 3(S)-Chloromethyl-pyrrolidine, plays a crucial role in determining the stereochemistry of the products.

Racemization: Racemization, the formation of an equal mixture of enantiomers, is the hallmark of an SN1 reaction, where the planar carbocation intermediate can be attacked from either side with equal probability. masterorganicchemistry.com

The predictable stereochemical outcomes based on the reaction mechanism are a powerful tool in stereoselective synthesis.

Table 3: Summary of Stereochemical Outcomes in Transformations of 3(S)-Chloromethyl-pyrrolidine

| Reaction Type | Mechanism | Expected Stereochemical Outcome at C3-side chain |

|---|---|---|

| Intermolecular Substitution | SN2 | Inversion |

| Intermolecular Substitution | SN1 | Racemization |

| Intramolecular Cyclization | SN2-like | Inversion |

Factors Influencing Stereocontrol in Chiral Center Transformations

The stereochemical fate of reactions at the chloromethyl group of 3(S)-Chloromethyl-pyrrolidine is dictated by a delicate balance of several interconnected factors. These include the nature of the nucleophile, the solvent, the reaction temperature, and the specific protecting group on the pyrrolidine nitrogen. While direct experimental studies on 3(S)-Chloromethyl-pyrrolidine hydrochloride are not extensively documented in publicly available literature, principles derived from analogous systems and computational studies provide significant insights.

Nucleophile and Solvent Effects: In nucleophilic substitution reactions at the primary carbon of the chloromethyl group, the mechanism can range between a pure SN2 pathway, leading to complete inversion of configuration, and pathways involving carbocationic intermediates that can lead to racemization or retention of configuration. Strong, small nucleophiles in polar aprotic solvents generally favor a direct SN2 displacement, resulting in the inversion of the stereocenter if it were chiral at the reaction site. However, in the case of 3(S)-Chloromethyl-pyrrolidine, the chirality resides at the C3 position of the pyrrolidine ring, not at the carbon bearing the chlorine. Therefore, a standard SN2 reaction at the chloromethyl group would not directly invert the C3 stereocenter. The stereochemical influence arises from the chiral environment provided by the pyrrolidine ring.

The table below illustrates the expected stereochemical outcomes based on the dominant reaction mechanism in the nucleophilic substitution of a hypothetical N-protected 3-(chloromethyl)pyrrolidine (B1603578).

| N-Protecting Group | Dominant Mechanism | Expected Stereochemical Outcome at C3 |

| Electron-donating (e.g., Alkyl) | Neighboring Group Participation (NGP) | Retention |

| Electron-withdrawing (e.g., Boc, Cbz) | Direct SN2 | Retention (no direct inversion at C3) |

Kinetic vs. Thermodynamic Control: The reaction conditions, particularly temperature, can determine whether a reaction is under kinetic or thermodynamic control, which in turn can affect the stereochemical outcome. wikipedia.orgdalalinstitute.comlibretexts.orgmasterorganicchemistry.com In reactions where multiple stereoisomeric products can be formed, the product that forms fastest (the kinetic product) may not be the most stable (the thermodynamic product). At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product with the lowest activation energy. At higher temperatures, equilibria can be established, leading to the predominance of the most stable thermodynamic product. In the context of 3(S)-Chloromethyl-pyrrolidine transformations, this could manifest in the formation of different diastereomers if a new stereocenter is created during the reaction.

Mechanistic Probes for Stereospecificity

To experimentally and theoretically probe the stereospecificity of reactions involving this compound, a variety of techniques can be employed. These methods provide crucial evidence for the proposed reaction mechanisms and the factors governing stereochemical control.

Computational Studies: Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting stereochemical outcomes. sciforum.netmdpi.comresearchgate.net By modeling the potential energy surfaces of different reaction pathways (e.g., direct SN2 vs. NGP), the activation energies for the formation of various stereoisomeric products can be calculated. These calculations can provide insights into the transition state geometries and the non-covalent interactions that stabilize one transition state over another, thereby explaining the observed stereoselectivity. For instance, computational analysis of SN2 reactions can detail the geometry of the transition state and the influence of solvent on the reaction barrier. sciforum.netmdpi.comresearchgate.net

Kinetic Studies: The measurement of reaction rates can provide valuable information about the reaction mechanism. For example, a significant rate enhancement in the reaction of a 3-(chloromethyl)pyrrolidine derivative with an N-alkyl substituent compared to a derivative with an N-acyl substituent would be strong evidence for neighboring group participation. wikipedia.org Furthermore, kinetic resolution studies, where one enantiomer of a racemic starting material reacts faster than the other, can be used to assess the stereoselectivity of a particular transformation.

Isotopic Labeling: Isotopic labeling is a definitive method for tracking the movement of atoms throughout a chemical reaction and can provide unambiguous evidence for certain mechanistic pathways. For example, if a reaction proceeds through an aziridinium ion intermediate, scrambling of an isotopic label placed on one of the carbons of the aziridinium ring could be observed in the product distribution. While not directly applicable to probing the stereochemistry at the non-reacting C3 center, isotopic labeling can be invaluable in confirming the presence of intermediates like the aziridinium ion, which in turn dictates the stereochemical outcome.

The following table summarizes the application of various mechanistic probes in studying the stereospecificity of reactions involving chiral pyrrolidine derivatives.

| Mechanistic Probe | Application | Information Gained |

| Computational Chemistry | Modeling reaction pathways and transition states. | Prediction of stereochemical outcomes, understanding the energetic favorability of different mechanisms. |

| Kinetic Studies | Measuring reaction rates under different conditions. | Evidence for neighboring group participation, determination of kinetic vs. thermodynamic control. |

| Isotopic Labeling | Tracking the fate of specific atoms. | Confirmation of the presence of key intermediates that influence stereochemistry. |

Role of 3 S Chloromethyl Pyrrolidine Hydrochloride As a Chiral Synthon in Advanced Organic Synthesis

Synthetic Utility in the Construction of Complex Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and natural products. mdpi.com 3(S)-Chloromethyl-pyrrolidine hydrochloride serves as a valuable building block for accessing intricate heterocyclic systems, leveraging its inherent chirality to produce enantiomerically pure targets.

Pyrrolidine (B122466) alkaloids are a class of natural products characterized by a pyrrolidine core structure. mdpi.com Many of these compounds, such as hygrine (B30402) and cuscohygrine, exhibit significant biological activity. mdpi.com The synthesis of these alkaloids and their analogues often requires chiral precursors to establish the correct stereochemistry.

This compound is a suitable precursor for alkaloids containing a 3-substituted pyrrolidine motif. The chloromethyl group at the chiral center can be elaborated into the more complex side chains found in various alkaloids. For instance, the chloromethyl group can undergo nucleophilic substitution with a carbon nucleophile, such as an organometallic reagent or an enolate, to form a new carbon-carbon bond, extending the side chain. Subsequent functional group manipulations can then be used to complete the synthesis of the target alkaloid.

| Alkaloid Structural Class | Key Synthetic Transformation from Precursor | Potential Application of 3(S)-Chloromethyl-pyrrolidine |

| Simple Pyrrolidine Alkaloids | C-C bond formation at C-3 position | The chloromethyl group acts as an electrophile for alkylation reactions to build the characteristic side chains. |

| Tropane Alkaloid Analogues | Formation of the bicyclic core | The pyrrolidine ring serves as the foundation, with the C-3 substituent influencing the stereochemical outcome of the bridging reaction. |

| Pyrrolizidine Alkaloid Analogues | Intramolecular cyclization | The chloromethyl group can be converted into a longer chain that subsequently cyclizes onto the pyrrolidine nitrogen to form the fused ring system. |

This table illustrates the potential synthetic applications of this compound in alkaloid synthesis based on its chemical structure.

Spirocyclic and fused-ring systems containing a pyrrolidine unit are prominent structural motifs in many pharmaceuticals and natural products. nih.govchemrxiv.orgresearchgate.net Spirocycles, where two rings share a single atom, and fused rings, where two rings share two atoms, often exhibit unique three-dimensional shapes that are beneficial for biological activity. nih.gov The synthesis of these complex structures can be facilitated by using building blocks like this compound.

For the construction of spirocyclic systems, the pyrrolidine ring can be tethered to another cyclic ketone. A common strategy involves the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene. researchgate.netnih.gov While not a direct application of the chloromethyl group, the pyrrolidine scaffold itself is central. In a hypothetical approach, the chloromethyl group could be used to first link the pyrrolidine to another molecule, followed by a ring-closing reaction to form the spirocenter.

Fused-ring systems, such as those found in pyrroloquinolines or pyrrolophenanthridones, can be assembled through intramolecular cyclization reactions. airo.co.inacs.org In a synthetic strategy employing 3(S)-Chloromethyl-pyrrolidine, the pyrrolidine nitrogen can be acylated with a suitably substituted aromatic ring. The chloromethyl group can then be converted into a nucleophile or an electrophile to facilitate the final ring-closing step, forming the fused heterocyclic system.

Functionalization and Derivatization Strategies for Novel Chemical Scaffolds

The development of novel chemical scaffolds is a cornerstone of drug discovery. The ability to systematically modify a core structure allows for the exploration of structure-activity relationships (SAR). This compound provides two distinct handles for such modifications, enabling the creation of diverse libraries of compounds.

The chloromethyl group is a reactive electrophilic handle that is amenable to a wide range of nucleophilic substitution (SN2) reactions. This allows for the introduction of various functional groups at the C-3 position, profoundly altering the molecule's physical and biological properties. The chlorine atom is a good leaving group, facilitating reactions with a plethora of nucleophiles.

This versatility allows for the conversion of the chloromethyl group into amines, ethers, thioethers, azides, nitriles, and more. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can then be reduced to a primary amine or used in "click" chemistry reactions. Alkylation of alcohols or thiols provides access to ethers and thioethers, respectively. This wide array of possible transformations makes 3(S)-Chloromethyl-pyrrolidine a powerful synthon for creating diverse chemical scaffolds.

| Nucleophile | Reagent Example | Resulting Functional Group |

| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |

| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Aminomethyl (-CH₂NRR') |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxymethyl (-CH₂OCH₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthiomethyl (-CH₂SPh) |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxymethyl (-CH₂OH) |

This table presents a selection of potential nucleophilic substitution reactions for the modification of the chloromethyl group.

In any multistep synthesis involving a molecule with multiple reactive sites, the use of protecting groups is often essential. The secondary amine of the pyrrolidine ring is both nucleophilic and basic, and can interfere with reactions targeting the chloromethyl group. For example, if a strong base is used to deprotonate a nucleophile for reaction at the chloromethyl position, the pyrrolidine nitrogen could be deprotonated as well. Furthermore, the pyrrolidine nitrogen could act as a nucleophile itself, leading to intermolecular side reactions or polymerization.

To prevent these unwanted reactions, the pyrrolidine nitrogen is typically protected. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable under a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid), while the Cbz group is removed by catalytic hydrogenation. The choice of protecting group depends on the specific reaction conditions planned for the subsequent steps.

Typical Protection/Deprotection Sequence:

Protection: Reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to form N-Boc-3(S)-chloromethyl-pyrrolidine.

Functionalization: Modification of the chloromethyl group as described in section 4.2.1.

Deprotection: Removal of the Boc group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the free secondary amine for further reaction or as the final product.

This protection-functionalization-deprotection strategy allows for the selective and controlled synthesis of complex molecules.

Advanced Analytical and Spectroscopic Characterization in 3 S Chloromethyl Pyrrolidine Hydrochloride Research

Chromatographic and Spectroscopic Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a chiral compound is critical. The presence of the unwanted (R)-enantiomer can have significant implications in various applications. Therefore, precise and validated methods are required to detect and quantify the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating enantiomers and determining the enantiomeric purity of chiral compounds. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). For a compound like 3(S)-Chloromethyl-pyrrolidine hydrochloride, a polysaccharide-based CSP is often effective. These phases, typically derived from cellulose (B213188) or amylose, are coated or immobilized on a silica (B1680970) support and contain chiral cavities and grooves that create a stereoselective environment.

The underlying principle of separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. csfarmacie.cz The difference in the stability of these complexes leads to different retention times for the (S) and (R) enantiomers on the column, allowing for their baseline separation and quantification. chromatographyonline.com Method development involves optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol), flow rate, and column temperature to achieve optimal resolution. nih.gov

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) Immobilized on Silica (e.g., Chiralcel® OD-H) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of (S) and (R)-3-Chloromethyl-pyrrolidine enantiomers. |

Note: This table represents a typical method and may require optimization.

Once enantiomeric purity is established, it is crucial to confirm the absolute stereochemistry. Optical rotation and circular dichroism (CD) are powerful, non-destructive techniques for this purpose.

Optical Rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For this compound, a measurement would yield a specific value (either positive, dextrorotatory (+), or negative, levorotatory (-)) under defined conditions of temperature, wavelength (typically the sodium D-line at 589 nm), and solvent. Its enantiomer, (R)-3-Chloromethyl-pyrrolidine hydrochloride, would exhibit a specific rotation of the exact same magnitude but of the opposite sign. This measurement provides definitive confirmation of the compound's enantiomeric identity.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical arrangement of atoms and chromophores within the molecule. While the pyrrolidine (B122466) ring itself lacks a strong chromophore, the technique is invaluable for derivatized forms or for confirming conformational aspects that influence stereochemistry. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint for the (S)-enantiomer.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of molecules. cymitquimica.com It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the pyrrolidine ring and the chloromethyl side chain. The integration of these signals would correspond to the number of protons at each position, while the splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR provides a signal for each unique carbon atom in the molecule. This allows for a direct count of the carbons and gives insight into their electronic environment (e.g., whether they are part of an alkane-like structure or attached to an electronegative atom like nitrogen or chlorine).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 3(S)-Chloromethyl-pyrrolidine (Free Base in CDCl₃)

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | -CH₂- | ~3.0 - 3.4 (m) | ~54.0 |

| 3 | -CH- | ~2.6 - 2.9 (m) | ~45.0 |

| 4 | -CH₂- | ~1.8 - 2.2 (m) | ~28.0 |

| 5 | -CH₂- | ~3.0 - 3.4 (m) | ~47.0 |

Note: These are estimated values. Actual shifts can vary based on solvent and pH. 'm' denotes multiplet, 'd' denotes doublet.

While 1D NMR provides foundational data, 2D NMR experiments are used to piece the molecular puzzle together definitively. mdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would reveal the complete proton connectivity around the pyrrolidine ring, for example, showing a correlation between the proton at C3 and its neighbors at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom to which it is attached. It allows for the unambiguous assignment of each proton signal to a specific carbon in the ¹³C spectrum. For instance, the doublet predicted around 3.6-3.8 ppm would show a correlation to the carbon signal at ~48.0 ppm, confirming their assignment to the chloromethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for confirming the placement of substituents. In this case, HMBC would show a correlation from the protons of the chloromethyl group (-CH₂Cl) to the C3 carbon of the ring, providing absolute proof that the substituent is located at the 3-position.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound, the analysis would typically be performed on the free base (C₅H₁₀ClN, Molecular Weight: ~119.59 Da). The mass spectrum would be expected to show a molecular ion (M⁺) peak cluster at m/z 119 and 121, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in their natural ~3:1 abundance ratio.

The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for this molecule would include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and the loss of the chloromethyl side chain. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for 3-Chloromethyl-pyrrolidine

| m/z Value | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 119 / 121 | Moderate | [C₅H₁₀ClN]⁺˙ (Molecular Ion) |

| 84 | High | [M - Cl]⁺ (Loss of chlorine radical) |

| 70 | High | [M - CH₂Cl]⁺ (Loss of chloromethyl radical) |

Note: Relative intensities are estimates and can vary with instrument conditions.

This combination of advanced analytical techniques provides a complete and unambiguous characterization of this compound, confirming its structure, stereochemistry, and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. This allows for the calculation of an exact mass, which can be compared to the theoretical mass of a proposed chemical formula.

For this compound, the molecular formula is C₅H₁₁Cl₂N. The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and then verified by HRMS analysis. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for 3(S)-Chloromethyl-pyrrolidine Cation

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₁ClN⁺ |

| Monoisotopic Mass | 120.05799 Da |

| Theoretical [M+H]⁺ | 121.06577 Da |

Note: The table reflects the mass of the organic cation. In mass spectrometry, the hydrochloride salt typically dissociates, and the organic molecule is analyzed, often in its protonated form.

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to determine the purity of a sample and to confirm the identity of the main component. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component.

In the analysis of this compound, an LC-MS method would be developed to separate the target compound from any impurities, such as starting materials, by-products, or enantiomeric impurities. The mass spectrometer would then confirm the identity of the main peak by detecting its characteristic mass-to-charge ratio. The purity is typically determined by calculating the peak area of the main compound relative to the total peak area of all detected components in the chromatogram.

Due to the lack of publicly available experimental LC-MS data for this compound, a representative table illustrating typical data obtained from an LC-MS purity analysis is provided below.

Table 2: Representative LC-MS Purity Analysis Data

| Peak No. | Retention Time (min) | Component Identity | [M+H]⁺ (m/z) | Peak Area (%) |

|---|---|---|---|---|

| 1 | 3.45 | 3(S)-Chloromethyl-pyrrolidine | 121.1 | 99.2 |

| 2 | 2.18 | Impurity A | 102.2 | 0.5 |

This data is illustrative and does not represent actual experimental results for this compound.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed map of the electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice.

For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the (S) configuration at the chiral center. This is achieved through the analysis of the anomalous dispersion of X-rays, which allows for the differentiation between the two enantiomers.

Specific crystallographic data for this compound is not available. However, to illustrate the type of information obtained from such an analysis, crystallographic data for a related compound, Pyrrolidinium (B1226570) chloride (C₄H₁₀N⁺·Cl⁻), is presented. nih.gov This data provides insight into the crystal system, space group, and unit cell dimensions that are characteristic of pyrrolidinium salts. nih.gov

Table 3: Representative Crystallographic Data for Pyrrolidinium Chloride

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₀N⁺·Cl⁻ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.4429 (4) |

| b (Å) | 9.4104 (5) |

| c (Å) | 8.9021 (4) |

| Volume (ų) | 623.51 (5) |

| Z | 4 |

Data obtained from the crystallographic study of Pyrrolidinium chloride and is intended for illustrative purposes. nih.gov

Computational Chemistry and Mechanistic Modeling of 3 S Chloromethyl Pyrrolidine Hydrochloride Reactions

Quantum Chemical Studies of Reaction Pathways and Energy Profiles

Quantum chemical studies are instrumental in mapping the potential energy surface of a reaction, identifying the most probable pathways, and determining the energy changes that occur.

Density Functional Theory (DFT) has become a primary tool for investigating the energetics of organic reactions. By calculating the electronic structure of molecules, DFT can accurately predict the enthalpies and Gibbs free energies of reactants, products, and intermediates. For reactions involving 3(S)-Chloromethyl-pyrrolidine hydrochloride, such as nucleophilic substitution at the chloromethyl group, DFT calculations can elucidate the thermodynamic feasibility of the reaction.

For instance, in the synthesis of pyrrolidine-2,3-diones from related pyrrolinones, DFT calculations have been used to show that kinetic selectivity is more significant than thermodynamic selectivity in forming the main products. beilstein-journals.org Similar approaches can be applied to reactions of this compound to determine whether a reaction is under kinetic or thermodynamic control. Quantum-chemical calculations have also been successfully used to determine the thermodynamic parameters of various substituted pyrrolidinones. arabjchem.org

A hypothetical reaction of 3(S)-Chloromethyl-pyrrolidine with a generic nucleophile (Nu-) can be modeled to determine the reaction's energy profile. The table below illustrates the kind of data that can be generated from such a study.

| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| 3(S)-Chloromethyl-pyrrolidine + Nu- | -X.XXXXX | 0.0 |

| Transition State | -Y.YYYYY | +15.2 |

| Product + Cl- | -Z.ZZZZZ | -25.8 |

| This is a hypothetical data table for illustrative purposes. |

Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions. nih.gov For this compound, computational methods can predict which sites of the molecule are most susceptible to nucleophilic or electrophilic attack. Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a key concept in this prediction. The energy and localization of these orbitals can indicate the molecule's reactivity.

In the context of substituted pyrrolidines, computational studies have been employed to understand how electronic effects can influence the mechanism and efficiency of reactions, leading to highly enantiomerically enriched products. mappingignorance.org For example, the presence of an electron-withdrawing group at the nitrogen center of an oxazolidine (B1195125) starting material was shown to increase the activation energy of the first step in the synthesis of a formyl pyrrolidine (B122466). emich.edu

Furthermore, machine learning models are being developed to predict reaction outcomes with greater accuracy, which could be applied to reactions involving this compound to pre-screen potential reaction conditions and substrates. mit.edu

Computational Analysis of Transition States and Intermediates

The characterization of transition states and intermediates is crucial for a complete understanding of a reaction mechanism.

Transition state theory is a cornerstone of reaction kinetics, and computational chemistry provides the tools to locate and characterize these transient structures. Methods such as synchronous transit-guided quasi-Newton (STQN) are used to find the geometry of the transition state. whiterose.ac.uk Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in the stereoretentive formation of cyclobutanes from pyrrolidines, DFT calculations were used to identify the rate-determining step as the simultaneous cleavage of two C-N bonds. acs.org The activation energy for this step was calculated for different derivatives, providing insight into the reaction yields. acs.org

| Reaction Step | Calculated Activation Barrier (kcal/mol) |

| Nucleophilic attack on the chloromethyl group | 15.2 |

| Ring-opening of the pyrrolidine ring (hypothetical) | 28.5 |

| Intramolecular cyclization (hypothetical) | 12.1 |

| This is a hypothetical data table for illustrative purposes. |

The solvent can have a significant impact on reaction rates and mechanisms. Computational models account for these effects using either explicit or implicit solvation models. Explicit models include individual solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. mdpi.comacs.org

These models are essential for accurately calculating the free energies of species in solution. For instance, DFT calculations in conjunction with a solvent model were used to propose a reaction mechanism for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones in an ethanol (B145695) solvent. beilstein-journals.org The choice of solvation model can be critical, and different models may be more suitable for specific types of reactions or solvents. acs.org

Conformational Analysis and Stereoselectivity Prediction

The three-dimensional structure of molecules plays a critical role in determining the stereochemical outcome of a reaction.

The pyrrolidine ring is known for its conformational flexibility, existing in various envelope and twist forms. researchgate.netacs.org The substituents on the ring can significantly influence the preferred conformation. For this compound, the chloromethyl group will have a preferred pseudo-axial or pseudo-equatorial orientation, which in turn will affect its reactivity and the stereochemical outcome of its reactions.

Computational methods, such as potential energy surface scans, can be used to identify the stable conformers and the energy barriers between them. researchgate.net A conformational study of N-substituted pyrrolidines used DFT methods to optimize the geometry of the lowest-energy conformers and calculate their relative proportions using Boltzmann weighting factors. researchgate.net This information is vital for predicting the stereoselectivity of a reaction, as the starting conformation of the reactant can dictate the facial selectivity of an incoming reagent.

In the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions, computational methods were used to study the influence of an N-tert-butanesulfinyl group on the diastereoselectivity. nih.gov Similarly, for reactions involving this compound, computational analysis of the transition states leading to different stereoisomers can predict the major product. By comparing the activation energies of these diastereomeric transition states, the stereoselectivity of the reaction can be estimated.

| Conformer of 3(S)-Chloromethyl-pyrrolidine | Relative Energy (kcal/mol) | Population (%) |

| Pseudo-axial CH2Cl | 0.0 | 75 |

| Pseudo-equatorial CH2Cl | 0.8 | 25 |

| This is a hypothetical data table for illustrative purposes. |

Emerging Research Avenues and Unresolved Challenges in 3 S Chloromethyl Pyrrolidine Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure pyrrolidines, including 3(S)-Chloromethyl-pyrrolidine hydrochloride, has traditionally relied on the modification of naturally occurring chiral molecules. However, the demand for greater structural diversity and more environmentally benign processes has spurred the development of innovative synthetic strategies.

A primary challenge lies in moving beyond the limitations of using natural L-proline or 4-hydroxyproline (B1632879) as starting materials. While this approach ensures high optical purity, it restricts the introduction of different functional groups at various positions on the pyrrolidine (B122466) ring. mdpi.com To overcome this, researchers are increasingly exploring the stereoselective cyclization of acyclic precursors. mdpi.com This method offers greater flexibility in designing the final product by building the chiral ring structure from a linear chain, allowing for more diverse substitutions.

Another promising avenue is the use of alternative chiral starting materials. For instance, novel chiral pyrrolidines have been successfully synthesized from 2,3-O-iso-propylidene-D-erythronolactol, demonstrating the potential of carbohydrate-derived starting points. mdpi.com These new routes are being developed to improve yields and provide access to pyrrolidine derivatives that are not easily accessible from amino acid precursors. mdpi.com The ongoing challenge is to make these multi-step syntheses more efficient and scalable for potential industrial application, focusing on reducing waste and using less hazardous reagents.

Table 1: Comparison of Synthetic Strategies for Chiral Pyrrolidines

| Synthetic Route | Starting Material Example | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Modification of Chiral Pool | L-proline, 4-hydroxyproline | High optical purity, readily available starting materials. | Limited diversity of functional group placement. | mdpi.com |

| Stereoselective Cyclization | Acyclic amino alcohols | High flexibility in precursor design, allows for diverse substitutions. | Requires careful control of cyclization conditions to ensure stereoselectivity. | mdpi.com |

| Use of Alternative Chiral Precursors | 2,3-O-iso-propylidene-D-erythronolactol | Access to unique pyrrolidine structures not derivable from amino acids. | Availability and cost of starting material, may require multi-step synthesis. | mdpi.com |

Exploration of New Catalytic Transformations Involving Chiral Chloromethyl Pyrrolidines

The pyrrolidine ring is a privileged structure in catalysis, and this compound serves as a precursor for various catalytic systems. Research in this area is focused on leveraging its unique stereochemistry and reactive chloromethyl group.

In organometallic chemistry, new catalytic reactions are being developed that utilize pyrrolidine derivatives. For example, Ti–Mg-catalyzed carbocyclization reactions of N-allyl-substituted 2-alkynylamines have been shown to be a selective method for preparing bis-pyrrolidine derivatives. researchgate.net This highlights the potential for using molecules derived from this compound to construct more complex heterocyclic systems. The chloromethyl group can be subjected to nucleophilic substitution to attach the pyrrolidine scaffold to other molecules or catalytic centers. researchgate.net

Furthermore, the field of organocatalysis continues to be a major driver of innovation. Chiral pyrrolidines are known to be effective organocatalysts for various asymmetric reactions, such as Michael additions. mdpi.comnih.gov The development of new Brønsted base catalysts derived from chiral amines demonstrates the ongoing effort to create highly efficient and stereoselective catalytic systems. nih.gov A key challenge is to design catalysts based on the 3(S)-chloromethyl-pyrrolidine scaffold that exhibit high activity and enantioselectivity for a broad range of chemical transformations.

Table 2: Catalytic Systems and Transformations

| Catalysis Type | Example Transformation | Role of Pyrrolidine Derivative | Research Focus | Reference |

|---|---|---|---|---|

| Organometallic Catalysis | Ti-Mg-catalyzed carbocyclization | As a ligand or part of the substrate to direct reaction pathways. | Preparation of complex heterocyclic molecules. | researchgate.net |

| Organocatalysis | Asymmetric Michael Addition | As the core chiral scaffold of the catalyst. | Achieving high diastereomeric and enantiomeric excess in C-C bond formation. | nih.gov |

| Nucleophilic Substitution | Azide (B81097) substitution on the chloromethyl group | As a reactive building block. | Functionalization of the side chain for further reactions (e.g., click chemistry). | researchgate.net |

Advancements in Stereocontrol and Chiral Resolution Techniques

Achieving and maintaining the correct stereochemistry is paramount in the synthesis and application of chiral molecules. A significant challenge in working with some chiral compounds is their tendency to racemize, or "flip," into their mirror image, which can render a drug inactive or even toxic. drugtargetreview.com Research into this compound chemistry is therefore deeply concerned with robust methods for stereocontrol.

The most direct approach to ensuring stereochemical fidelity is substrate control, where the synthesis begins with an enantiomerically pure starting material from the "chiral pool," such as an amino acid. mdpi.comresearchgate.net This strategy carries the chirality of the starting material through the synthetic sequence to the final product.

Another powerful strategy is catalyst control, which is central to modern asymmetric synthesis. The use of chiral Brønsted bases as organocatalysts, for example, can induce high levels of stereoselectivity in reactions, affording products with excellent diastereomeric and enantiomeric ratios. nih.gov The development of new classes of highly stable chiral molecules provides chemists with powerful tools to design three-dimensional structures with long-term stability, opening new avenues in chemical synthesis. drugtargetreview.com The unresolved challenge is to develop catalytic systems that are not only highly selective but also broadly applicable and tolerant of a wide range of functional groups.

Table 3: Strategies for Stereocontrol

| Strategy | Description | Advantage | Limitation | Reference |

|---|---|---|---|---|

| Substrate Control (Chiral Pool Synthesis) | Utilizing naturally occurring chiral molecules (e.g., amino acids) as starting materials. | Inherently high enantiopurity transferred to the product. | Limited by the structural variety of the available chiral pool. | mdpi.comresearchgate.net |

| Catalyst Control (Asymmetric Catalysis) | Employing a chiral catalyst to direct the stereochemical outcome of a reaction involving a prochiral substrate. | Enables the creation of a wide variety of chiral molecules from simple precursors. | Catalyst effectiveness can be highly specific to the substrate and reaction conditions. | nih.gov |

| Development of Chiral Scaffolds | Designing new molecules with inherent and high chiral stability to prevent racemization. | Ensures long-term stereochemical integrity of the final product. | The synthesis of such novel scaffolds can be complex. | drugtargetreview.com |

Interdisciplinary Research Integrating Chemical Synthesis with Material Science or Chemical Biology Methodologies

The unique properties of chiral pyrrolidines are increasingly being explored in interdisciplinary fields, bridging the gap between pure synthesis and applied sciences like materials and biology.

In material science, fluorinated chiral pyrrolidines, which are structurally analogous to this compound, have been used as ligands to create novel perovskite ferroelectrics. ossila.com The incorporation of the chiral (S)-3-fluoropyrrolidine ligand into a cadmium-based perovskite was shown to significantly raise the Curie temperature, extending the material's operational range to room temperature. ossila.com This demonstrates a powerful strategy where the chirality and structure of the organic component can be used to tune the physical properties of advanced materials. The unresolved challenge is to explore how the specific chloromethyl functionality can be used to further modify or polymerize these materials.